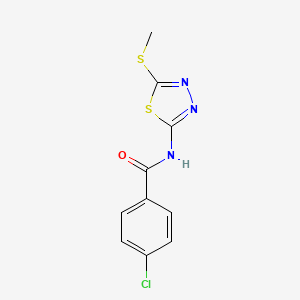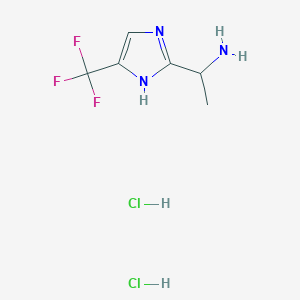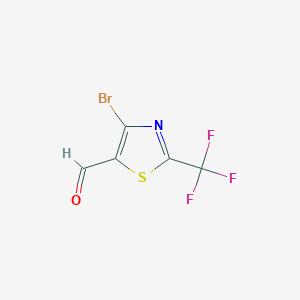
4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 141761-77-5 . It has a molecular weight of 233.03 . The IUPAC name for this compound is 4-bromo-2-(trifluoromethyl)-1H-1lambda3-thiazole .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde” is 1S/C4H2BrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1,10H . This indicates that the compound contains carbon, hydrogen, bromine, fluorine, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.03 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde has been utilized in various chemical syntheses. For instance, it's used in the creation of novel organic ionic liquids (OILs) that can promote the benzoin condensation of benzaldehyde (Davis & Forrester, 1999). Another study shows its use in the synthesis of 2,4-disubstituted thiazole derivatives with antibacterial properties (Vijesh et al., 2010).
Antimicrobial Studies
Compounds synthesized using 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde have demonstrated significant antibacterial activity. This includes activity against various microorganisms like Staphylococcus aureus and Escherichia coli, as highlighted in the study by Vijesh et al. (2010).
Reactions and Properties
Research has also focused on the reactions and properties of compounds derived from this chemical. Usol'tseva, Andronnikova, and Shevyrin (1993) explored the bromination of 2-thiazolylhydrazones, indicating the reactivity of the thiazole ring in such compounds (Usol'tseva et al., 1993). Additionally, Okumura et al. (1998) discussed the synthesis of 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine, an essential component for the total synthesis of macrocyclic antibiotics (Okumura et al., 1998).
Cancer Research
In the field of cancer research, a study by Mamidala et al. (2021) discusses the synthesis of thiazolyl pyrazole carbaldehydes and their potential anticancer activity. This underscores the relevance of such compounds in developing new cancer therapies (Mamidala et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Thiazoles have been the subject of extensive research due to their diverse biological activities . They have been found in many potent biologically active compounds, suggesting that “4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde” and similar compounds may have potential applications in the development of new drugs .
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NOS/c6-3-2(1-11)12-4(10-3)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMONSGAQHRSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

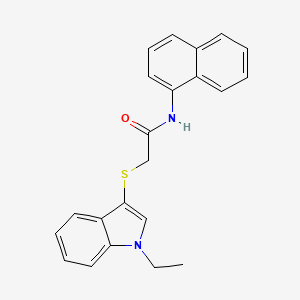
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide](/img/structure/B2671029.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)
![3-fluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2671036.png)
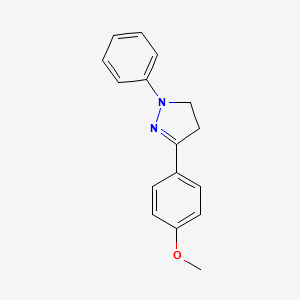
methanone](/img/structure/B2671040.png)

